molecular formula C17H19BrN2O3S B7707368 5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide

5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide

Cat. No.: B7707368
M. Wt: 411.3 g/mol
InChI Key: OTCREYMLVOEIMI-UHFFFAOYSA-N
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Description

5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide is a synthetic organic compound that has garnered attention in various fields of research and industry. This compound is characterized by the presence of a bromophenyl group, a sulfamoyl group, and a benzamide structure, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide typically involves multiple steps, starting with the preparation of the bromophenyl and sulfamoyl intermediates. The key steps include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Sulfamoylation: Addition of a sulfamoyl group to the bromophenyl intermediate.

    Amidation: Formation of the benzamide structure by reacting the sulfamoyl intermediate with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfamoyl group to sulfonic acids.

    Reduction: Reduction of the bromophenyl group to phenyl.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce phenyl derivatives.

Scientific Research Applications

5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the sulfamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-bromophenyl)sulfamoyl]-2-hydroxybenzoic acid
  • 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

Uniqueness

5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-3-10-19-17(21)14-11-13(9-8-12(14)2)24(22,23)20-16-7-5-4-6-15(16)18/h4-9,11,20H,3,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCREYMLVOEIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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